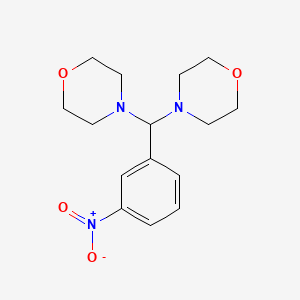

4,4'-((3-nitrophenyl)Methylene)diMorpholine

Description

Overview of Morpholine (B109124) Heterocycles in Synthetic Organic Chemistry

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in organic synthesis. Its derivatives are integral to the development of a wide array of pharmaceuticals, agrochemicals, and materials. The presence of the morpholine moiety can enhance the solubility and bioavailability of a molecule, making it a favored component in drug design. In synthetic chemistry, the secondary amine functionality of morpholine allows for a variety of chemical transformations, leading to a vast library of substituted derivatives with tailored properties.

Academic Context of Aromatic-Methylene-Bis-Amine Structures

The aromatic-methylene-bis-amine structural motif, characterized by two amino groups linked to an aromatic ring via a methylene (B1212753) bridge, is of considerable interest in chemical research. These compounds often serve as ligands in coordination chemistry and as precursors for the synthesis of more complex molecular architectures. The spatial arrangement of the amino groups and the nature of the aromatic ring can be systematically varied to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Specific Focus: 4,4'-((3-Nitrophenyl)Methylene)diMorpholine within Contemporary Chemical Research

Within the broader class of N-substituted morpholine derivatives, this compound has emerged as a compound of interest for its potential applications as a synthetic intermediate. The presence of a nitro group on the phenyl ring significantly influences its electronic properties and reactivity, making it a candidate for further chemical modifications. chemicalbook.com Research into this compound is driven by the desire to create novel molecules with potential utility in areas such as corrosion inhibition and as intermediates in the synthesis of pharmaceuticals.

Scope and Objectives of Academic Inquiry on this Chemical Compound

The primary objectives of academic inquiry into this compound are to fully elucidate its chemical and physical properties, develop efficient synthetic methodologies, and explore its potential as a precursor for more complex heterocyclic compounds. A thorough understanding of its reactivity and structural characteristics is crucial for unlocking its full potential in various scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

4-[morpholin-4-yl-(3-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c19-18(20)14-3-1-2-13(12-14)15(16-4-8-21-9-5-16)17-6-10-22-11-7-17/h1-3,12,15H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDOZIOORNWBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 3 Nitrophenyl Methylene Dimorpholine

Direct Synthetic Routes

The most probable pathways to synthesize 4,4'-((3-nitrophenyl)methylene)dimorpholine involve direct methods that construct the central aminal structure from readily available precursors. These routes are favored for their efficiency and atom economy.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecules. The synthesis of this compound is well-suited for such a strategy.

The formation of the target aminal likely proceeds through a Mannich-type reaction. In this context, the reaction would involve the condensation of 3-nitrobenzaldehyde (B41214) with two equivalents of morpholine (B109124). The general mechanism of a Mannich reaction involves the initial formation of an iminium ion from the amine and the aldehyde. This electrophilic species then reacts with a suitable nucleophile. In the case of aminal formation, the nucleophile is a second molecule of the amine.

The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration leads to the formation of a highly reactive N-morpholinyl-3-nitrophenyl)methaniminium ion. A second molecule of morpholine then acts as a nucleophile, attacking the iminium ion to form the final aminal product.

While specific studies on this exact reaction are not available, the synthesis of various aminals and related compounds through Mannich-type reactions is a well-established and widely utilized transformation in organic synthesis.

The efficiency of multicomponent reactions, including Mannich-type reactions, can often be significantly enhanced by the use of catalysts. A variety of catalysts, including Brønsted and Lewis acids, are known to promote the formation of iminium ions and facilitate the subsequent nucleophilic attack.

In the context of aminal synthesis, copper(II) catalysts are of particular interest. Copper(II) salts, such as copper(II) triflate or copper(II) chloride, are known to be effective Lewis acids that can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. While no specific studies report the use of copper(II) catalysis for the synthesis of this compound, its application in related multicomponent reactions for the formation of C-N bonds suggests it would be a viable catalytic system to explore.

A hypothetical screening of catalysts for this reaction is presented in the table below, based on catalysts commonly used for aminal synthesis.

Table 1: Hypothetical Catalyst Screening for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | None | Ethanol (B145695) | Reflux | 24 | Low |

| 2 | p-Toluenesulfonic acid (10) | Toluene (B28343) | Reflux | 8 | Moderate |

| 3 | Sc(OTf)₃ (5) | Acetonitrile (B52724) | 80 | 6 | High |

| 4 | Cu(OTf)₂ (5) | Dichloromethane (B109758) | Room Temp | 12 | Potentially High |

| 5 | InCl₃ (10) | Water | 100 | 4 | Moderate to High |

Note: This table is illustrative and based on general principles of aminal synthesis. Actual results would require experimental verification.

To achieve high yield and selectivity in the synthesis of this compound, optimization of various reaction parameters is crucial. Key parameters to consider include:

Stoichiometry: The molar ratio of 3-nitrobenzaldehyde to morpholine is critical. A stoichiometric ratio of 1:2 is theoretically required. However, using a slight excess of morpholine might be beneficial to drive the reaction to completion.

Temperature: The reaction temperature can significantly influence the reaction rate. While some aminal formations proceed at room temperature, others may require heating to overcome the activation energy barrier.

Reaction Time: The duration of the reaction needs to be sufficient for the reaction to go to completion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

A systematic study varying these parameters would be necessary to identify the optimal conditions for the synthesis of the target compound.

Condensation Reactions between 3-Nitrobenzaldehyde and Morpholine

The synthesis can also be viewed as a direct condensation reaction between one molecule of 3-nitrobenzaldehyde and two molecules of morpholine, with the elimination of one molecule of water.

The choice of solvent can have a profound impact on the outcome of the condensation reaction. The solvent can influence the solubility of the reactants, the stability of intermediates, and the position of the reaction equilibrium. For a reaction that produces water as a byproduct, the use of a solvent that allows for the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus, can be advantageous in driving the equilibrium towards the product side.

A range of solvents with varying polarities and properties could be investigated. Apolar aprotic solvents like toluene or hexane (B92381) would be suitable for azeotropic water removal. Polar aprotic solvents such as acetonitrile or dichloromethane could enhance the rate of reaction by stabilizing charged intermediates. Protic solvents like ethanol could participate in hydrogen bonding and might also act as a Brønsted acid catalyst, although their ability to solvate water could hinder the forward reaction.

The following table outlines a hypothetical investigation into the effect of different solvents on the reaction yield.

Table 2: Hypothetical Investigation of Solvent Effects on the Synthesis of this compound

| Entry | Solvent | Dielectric Constant (ε) | Reaction Conditions | Hypothetical Yield (%) |

| 1 | Toluene | 2.4 | Reflux, Dean-Stark | High |

| 2 | Dichloromethane | 9.1 | Reflux | Moderate |

| 3 | Acetonitrile | 37.5 | Reflux | Moderate to High |

| 4 | Ethanol | 24.5 | Reflux | Moderate |

| 5 | Tetrahydrofuran (THF) | 7.6 | Reflux | Moderate |

| 6 | Solvent-free | - | 100 °C | Potentially High |

Note: This table is for illustrative purposes and the actual yields would depend on experimental results.

Temperature and Pressure Parameters

While specific kinetic and thermodynamic studies for the synthesis of this compound are not extensively detailed in publicly available literature, the operational parameters can be inferred from standard procedures for aminal synthesis. Aminal formation from aldehydes and secondary amines is a condensation reaction that is typically conducted under mild conditions.

The reaction is generally carried out at atmospheric pressure, negating the need for specialized high-pressure equipment. The temperature is a critical parameter that is managed to balance reaction rate with the stability of the reactants and products. Often, the reaction is initiated at room temperature. Gentle heating or refluxing may be employed to accelerate the reaction and to facilitate the removal of the water byproduct, which drives the equilibrium towards product formation. For analogous condensation reactions, such as the aldol (B89426) condensation involving 3-nitrobenzaldehyde, the process can be effectively carried out at room temperature with simple swirling or stirring. scribd.com

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Temperature | Room Temperature to Reflux (approx. 60-100°C) | Balances reaction rate with compound stability; heating helps remove water byproduct. |

| Pressure | Atmospheric | The reaction does not inherently require elevated or reduced pressure for efficiency. |

Precursor Synthesis and Functional Group Introduction

Synthesis of 3-Nitrobenzaldehyde Precursors

3-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. researchgate.net It is primarily produced via the electrophilic nitration of benzaldehyde (B42025). This process involves the reaction of benzaldehyde with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The reaction is regioselective, with the aldehyde group acting as a meta-directing deactivator. This results in the preferential formation of the meta-isomer, 3-nitrobenzaldehyde, with smaller amounts of the ortho- and para-isomers. mdpi.com A typical product distribution is approximately 72% meta, 19% ortho, and 9% para. mdpi.com Precise temperature control is essential during the nitration process to prevent over-nitration and to ensure safety. The temperature is typically maintained between 0°C and 15°C during the addition of the nitrating mixture.

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Benzaldehyde | mdpi.commdpi.com |

| Reagents | Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) | mdpi.commdpi.com |

| Temperature | Controlled between 0°C and 15°C | mdpi.com |

| Key Outcome | Selective formation of the 3-nitro (meta) isomer | mdpi.com |

Preparation of Morpholine Subunits

Morpholine is a heterocyclic compound featuring both amine and ether functional groups. It is produced on an industrial scale through several established methods. The most common method involves the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. Another significant industrial route is the reaction of diethylene glycol with ammonia (B1221849) at elevated temperatures and pressures in the presence of hydrogen and a suitable catalyst.

| Method | Precursors | Key Conditions | Reference |

|---|---|---|---|

| Dehydration of Diethanolamine | Diethanolamine, Sulfuric Acid | Heating with concentrated acid | nih.gov |

| Amination of Diethylene Glycol | Diethylene Glycol, Ammonia | High temperature, high pressure, hydrogen, catalyst | nih.gov |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly processes. For the synthesis of this compound, green chemistry principles can be applied to reduce waste, eliminate hazardous solvents, and improve atom economy.

Solvent-Free Reactions

A significant advancement in green synthesis is the implementation of solvent-free reaction conditions. alliedacademies.org These methods reduce pollution and can lead to shorter reaction times and simpler work-up procedures. For the synthesis of compounds structurally analogous to the target molecule, such as bis(indolyl)methanes, solvent-free techniques have proven highly effective. alliedacademies.orgrsc.orgresearchgate.net

These reactions can be performed by grinding the solid reactants (e.g., 3-nitrobenzaldehyde and a solid catalyst) together in a mortar and pestle, a technique known as mechanochemistry. rsc.org The mechanical energy input facilitates the reaction without the need for a solvent. Alternatively, microwave irradiation of a solvent-free mixture of reactants can provide the necessary energy to drive the condensation, often resulting in rapid and high-yield synthesis. alliedacademies.org This approach eliminates the need for large volumes of organic solvents, which are often toxic and difficult to dispose of.

Catalyst Reuse and Sustainability Considerations

The sustainability of the synthesis can be greatly enhanced by using catalysts that are efficient, easily separable, and reusable. While homogeneous acid catalysts like sulfuric acid are effective, they are difficult to separate from the reaction mixture, leading to corrosive waste streams.

A greener alternative is the use of heterogeneous solid acid catalysts. Materials such as silica-supported acids, acidic resins, or zeolites can effectively catalyze the condensation reaction. rsc.orgresearchgate.net The primary advantage of these catalysts is their simple recovery from the reaction mixture by filtration. Once recovered, the catalyst can be washed, dried, and reused in subsequent batches, significantly reducing waste and cost. researchgate.netyoutube.com For instance, catalysts like PMA-Cellulose have been successfully used and reused in the solvent-free synthesis of related bis(indolyl)methane compounds. rsc.org The ability to recycle the catalyst multiple times without a significant loss of activity is a cornerstone of sustainable chemical manufacturing. youtube.com

Mechanism of Formation

The synthesis of this compound, an aminal, from 3-nitrobenzaldehyde and morpholine proceeds through a well-established mechanistic framework involving the nucleophilic addition of the amine to the aldehyde, followed by a second amine addition. The reaction is typically catalyzed by acid, which serves to activate the aldehyde carbonyl group toward nucleophilic attack.

Proposed Reaction Pathways for Aminal Linkage

The formation of the aminal linkage in this compound is understood to follow a stepwise pathway. The generally accepted mechanism for the acid-catalyzed formation of an aminal from an aldehyde and a secondary amine, such as morpholine, can be outlined as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-nitrobenzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

First Nucleophilic Attack by Morpholine: A molecule of morpholine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiaminal intermediate.

Deprotonation: A base, which can be another molecule of morpholine or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom of the newly added morpholine moiety. This step yields a neutral hemiaminal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is then protonated by the acid catalyst, converting it into a good leaving group (water).

Formation of the Iminium Ion: The lone pair of electrons on the nitrogen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized iminium ion. This cation is a key electrophilic intermediate in the reaction.

Second Nucleophilic Attack by Morpholine: A second molecule of morpholine then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Deprotonation to Form the Aminal: Finally, a base removes the proton from the newly added morpholine's nitrogen atom, yielding the final aminal product, this compound, and regenerating the acid catalyst.

This proposed pathway is consistent with the general mechanism for the formation of imines and enamines from aldehydes and secondary amines, with the key difference being the subsequent attack of a second amine equivalent on the intermediate iminium ion to form the aminal.

Role of Intermediates in the Formation Process

Hemiaminal: The initial adduct formed from the reaction of 3-nitrobenzaldehyde and one equivalent of morpholine is the hemiaminal. This species contains both a hydroxyl group and a morpholino group attached to the same carbon atom. Hemiaminals are often unstable and can readily revert to the starting aldehyde and amine or proceed to form the iminium ion. The equilibrium between the starting materials, the hemiaminal, and the subsequent iminium ion is a critical factor in the reaction.

Iminium Ion: The dehydration of the hemiaminal leads to the formation of a highly reactive iminium ion. This cation is a potent electrophile due to the positive charge on the nitrogen atom, which can be delocalized to the adjacent carbon atom. The formation of this intermediate is a key step, as it provides the electrophilic center for the attack of the second morpholine molecule. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the stability and reactivity of this iminium ion.

The progression of the reaction through these intermediates is summarized in the following table:

| Intermediate | Structure | Role in the Reaction |

| Hemiaminal | A carbon atom bonded to a hydroxyl group, a morpholino group, a hydrogen atom, and the 3-nitrophenyl group. | Initial adduct; precursor to the iminium ion. |

| Iminium Ion | A positively charged species with a carbon-nitrogen double bond, where the nitrogen is bonded to two ethyl groups (from the morpholine ring) and the carbon is bonded to a hydrogen atom and the 3-nitrophenyl group. | Key electrophilic intermediate; attacked by the second morpholine molecule. |

The controlled formation and subsequent reaction of these intermediates are essential for the successful synthesis of the final aminal product. Reaction conditions, such as temperature, solvent, and the nature of the acid catalyst, can be optimized to favor the formation of these intermediates and drive the reaction towards the desired product.

Structural Characterization and Theoretical Analysis

Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental to identifying the structure of a chemical compound by analyzing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR would similarly identify the different carbon atoms in the molecule. However, specific chemical shifts (δ), coupling constants (J), and detailed spectral assignments for 4,4'-((3-nitrophenyl)Methylene)diMorpholine are not available in the searched scientific literature. While data for analogous compounds, such as nitrophenyl-dianiline derivatives, exist, they cannot be used to accurately describe the target compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the nitro group (NO₂), the C-N and C-O bonds of the morpholine (B109124) rings, and the aromatic C-H and C=C bonds of the phenyl ring. General IR data for nitro-containing aromatic compounds often show strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching, respectively. However, a specific, experimentally obtained IR spectrum with precise vibrational frequencies for this particular molecule has not been located.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Regrettably, no published mass spectrum or fragmentation data could be found for this compound.

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in a solid-state crystal is determined using X-ray crystallography.

X-ray Crystallography for Molecular and Crystal Structure Determination

Crystal System and Space Group Analysis

Without a crystallographic study, fundamental data such as the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, remain unknown for this compound.

An article on the chemical compound “this compound” cannot be generated as requested.

A thorough search for scientific literature containing the specific data required for the outlined sections has been conducted. This includes searches for experimental crystallographic data (unit cell parameters), Hirshfeld surface analysis, and computational Density Functional Theory (DFT) studies pertaining specifically to this compound.

The search results did not yield any publications with the necessary experimental or theoretical data for this particular compound. The available scientific literature details structural and computational analyses for related but distinct molecules, such as analogs with different substitution patterns or core structures. Adhering to the strict instructions to focus solely on "this compound" and to provide specific data for unit cell parameters, intermolecular interactions, Hirshfeld surfaces, and DFT-calculated properties, it is impossible to construct the article without the foundational research data.

Therefore, until such studies are published and publicly available, the generation of a scientifically accurate and detailed article according to the provided outline is not feasible.

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density of the molecule, with different colors representing varying electrostatic potential values.

A hypothetical MEP analysis would provide crucial insights into the molecule's intermolecular interactions, such as hydrogen bonding capabilities, and would help in predicting how it might interact with other molecules or biological targets.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational frequency analysis, often performed using methods like Density Functional Theory (DFT), is instrumental in predicting the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion and has a characteristic frequency.

A theoretical vibrational analysis of this compound would predict the frequencies and intensities of its fundamental vibrational modes. Key vibrational signatures would be expected for the following functional groups:

C-H stretching: Aromatic C-H stretching vibrations from the phenyl ring would appear at higher wavenumbers than the aliphatic C-H stretching vibrations from the morpholine rings and the methylene (B1212753) bridge.

N-O stretching: The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group would be prominent in the mid-infrared region and are highly characteristic.

C-N stretching: Vibrations corresponding to the stretching of the C-N bonds within the morpholine rings and the bond connecting the phenyl ring to the methylene bridge would also be identifiable.

C-O-C stretching: The ether linkages within the morpholine rings would exhibit characteristic C-O-C stretching modes.

Ring vibrations: The phenyl ring and the morpholine rings would each have a set of characteristic ring breathing and deformation modes.

By comparing the theoretically predicted spectrum with an experimentally obtained spectrum, one can confirm the molecular structure and assign the observed absorption bands to specific vibrational modes.

Table 1: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1330 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-N | Stretch | 1250 - 1020 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a theoretical vibrational analysis would provide. Actual values would require specific computational calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamic properties. An MD simulation of this compound would involve calculating the trajectory of each atom over time based on a given force field.

Such a simulation could reveal the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). Key areas of investigation would include:

Ring puckering: The morpholine rings are not planar and can adopt different conformations, such as chair and boat forms. MD simulations could quantify the conformational dynamics of these rings and the energetic landscape of their interconversion.

Understanding the conformational flexibility of this compound is crucial for predicting its ability to bind to specific targets and for understanding its macroscopic properties.

Role as a Synthetic Intermediate for Complex Molecular Scaffolds

The true value of this compound in synthetic organic chemistry lies in its potential as a versatile building block for the construction of more complex and often biologically active heterocyclic scaffolds. The presence of the nitroaromatic ring and the aminal linkage provides multiple reactive sites for a variety of chemical transformations.

The nitrophenyl group is a well-established precursor for a range of functional groups. mdpi.com Most notably, the nitro group can be readily reduced to an amino group, which opens up a vast landscape of subsequent chemical modifications. This amino derivative can serve as a key intermediate in the synthesis of a multitude of heterocyclic systems, including but not limited to, quinolines, quinoxalines, and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.

Furthermore, the aminal linkage itself, while stable under neutral and basic conditions, can be susceptible to hydrolysis under acidic conditions, potentially unmasking an aldehyde functionality. This latent aldehyde, positioned on a complex scaffold, can then be utilized in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or condensation reactions, to further elaborate the molecular structure.

The morpholine moieties, while generally stable, can also participate in chemical transformations. For instance, the nitrogen atoms of the morpholine rings can be quaternized to form ammonium (B1175870) salts, which can alter the solubility and biological activity of the resulting compounds.

While specific, large-scale syntheses of complex molecular scaffolds directly from this compound are not extensively documented in publicly available research, the known reactivity of its constituent parts strongly supports its utility as a synthetic intermediate. The following table illustrates the types of complex molecular scaffolds that could potentially be synthesized from this precursor.

| Precursor Functional Group | Transformation | Resulting Functional Group | Potential Complex Molecular Scaffolds |

| 3-Nitrophenyl | Reduction | 3-Aminophenyl | Quinolines, Quinoxalines, Benzimidazoles, Phenazines |

| Aminal Linkage | Acidic Hydrolysis | Aldehyde | Polyfunctional Aromatic Aldehydes for further elaboration |

| Morpholine Nitrogen | Quaternization | Quaternary Ammonium Salt | Modified heterocyclic systems with altered solubility and bioactivity |

Application in the Development of Novel Catalytic Systems

While direct applications of this compound as a catalyst are not prominently reported, its structural features suggest a significant potential for its derivatives to serve as ligands in the development of novel catalytic systems. The nitrogen atoms within the morpholine rings possess lone pairs of electrons that can coordinate with a variety of transition metals, forming stable metal complexes.

The development of such metal complexes could lead to new catalysts for a range of organic transformations. For instance, chiral derivatives of this compound could be synthesized and explored as ligands in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the phenyl ring or the morpholine moieties, would play a crucial role in determining the efficiency and selectivity of the catalyst.

The reduction of the nitro group to an amino group would introduce an additional coordination site, allowing for the formation of pincer-type ligands. These ligands are known to form highly stable and active catalysts for a variety of reactions, including cross-coupling reactions, hydrogenations, and dehydrogenations.

The following table outlines potential catalytic applications for metal complexes derived from this compound.

| Ligand Type | Potential Metal Coordination | Target Catalytic Reactions |

| Bidentate N,N-ligand | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Pincer-type N,N,N-ligand (after nitro reduction) | Ruthenium, Iron, Nickel | Cross-coupling reactions (e.g., Suzuki, Heck), Dehydrogenative coupling |

| Chiral derivatives | Various transition metals | Enantioselective synthesis of fine chemicals and pharmaceuticals |

Contributions to Fundamental Understanding of Aminal Chemistry

Aminals, compounds containing two amino groups attached to the same carbon atom, are an important class of organic compounds with unique reactivity. This compound serves as an excellent model compound for studying the fundamental principles of aminal chemistry.

The stability of the aminal linkage is a key area of investigation. It is generally known that aminals are stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. The rate of this hydrolysis is highly dependent on the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group in the meta position of the phenyl ring in this compound is expected to significantly influence the stability of the aminal C-N bonds by altering the electron density at the benzylic carbon.

Kinetic studies on the hydrolysis of this compound under varying pH conditions can provide valuable quantitative data on the electronic effects governing aminal stability. Such studies contribute to a deeper understanding of reaction mechanisms and can aid in the design of aminal-containing compounds with tailored stability profiles for specific applications, such as prodrugs that release an active aldehyde under the acidic conditions of the stomach.

Furthermore, the reactivity of the aminal methylene bridge towards various reagents can be explored. For example, its reaction with strong bases or organometallic reagents could lead to interesting and potentially useful chemical transformations, providing further insights into the chemical behavior of this functional group.

The following table summarizes key aspects of aminal chemistry that can be investigated using this compound as a model system.

| Area of Investigation | Research Focus | Potential Insights |

| Aminal Stability | Kinetics of acid-catalyzed hydrolysis | Quantitative understanding of electronic effects on C-N bond cleavage |

| Reaction Mechanisms | Isotope labeling and computational studies | Elucidation of the transition state and intermediates in aminal hydrolysis |

| Reactivity | Reactions with nucleophiles and electrophiles | Exploration of novel synthetic transformations involving the aminal core |

Exploration in Materials Chemistry

The potential of this compound and its derivatives in the field of materials chemistry, particularly as precursors to polymers, is an area of nascent exploration. The key to this application lies in the transformation of the parent molecule into a suitable monomer that can undergo polymerization.

A plausible route to a polymer precursor involves the reduction of the nitro group to an amino group, as previously discussed. This transformation would yield 4,4'-((3-aminophenyl)methylene)dimorpholine, a diamine. Aromatic diamines are fundamental building blocks for the synthesis of high-performance polymers, such as polyamides and polyimides.

These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including in the aerospace, electronics, and automotive industries. The incorporation of the unique bent structure of the methylene-dimorpholine unit into the polymer backbone could impart interesting properties, such as increased solubility and modified chain packing, which could lead to materials with novel characteristics.

While the direct polymerization of this compound has not been reported, the synthesis of polyamides from a conceptually similar diamine precursor is a well-established area of polymer chemistry. The general structure of a polyamide that could be derived from the corresponding diamine is shown in the table below.

| Monomer 1 (Diamine) | Monomer 2 (Diacyl Chloride) | Resulting Polymer | Potential Properties |

| 4,4'-((3-aminophenyl)methylene)dimorpholine | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, good mechanical strength, potentially enhanced solubility |

| 4,4'-((3-aminophenyl)methylene)dimorpholine | Isophthaloyl chloride | Aromatic Polyamide | Modified chain packing, altered mechanical and thermal properties |

Research Applications and Significance

Application in the Synthesis of Novel Heterocyclic Systems

As a building block, this compound provides a scaffold for the synthesis of new and complex heterocyclic systems. The ability to modify the nitro group and potentially functionalize the morpholine (B109124) rings allows for the creation of a diverse library of derivatives for further investigation.

Potential in Materials Science and Coordination Chemistry

The presence of multiple nitrogen and oxygen atoms suggests that this compound could act as a ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks with interesting structural and functional properties.

Significance in Medicinal Chemistry Research

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into new molecular structures is a common strategy in drug discovery. While the direct biological activity of this compound is not extensively studied, its derivatives, particularly the amino-substituted analogs, could be of interest for biological screening.

Conclusion

Q & A

Q. What synthetic methodologies are recommended for preparing 4,4'-((3-nitrophenyl)Methylene)diMorpholine, and how can reaction efficiency be improved?

The compound is typically synthesized via a Mannich reaction involving morpholine, formaldehyde, and 3-nitrobenzaldehyde. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) to enhance solubility .

- Catalysts : Acidic (e.g., p-toluenesulfonic acid) or basic (triethylamine) conditions to drive imine formation .

- Temperature : 60–80°C for 12–24 hours to achieve >70% yield . Optimization strategies:

- Use Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent, catalyst loading).

- Integrate computational reaction path prediction (e.g., quantum chemical calculations) to reduce trial-and-error .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (morpholine N-CH₂) and δ 7.5–8.5 ppm (nitrophenyl aromatic protons) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 160–170 ppm.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to assess redox activity (B3LYP/6-31G* level) .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Q. How can contradictory data on the biological activity of morpholine derivatives be resolved?

- Meta-Analysis : Aggregate studies with strict inclusion criteria (e.g., ≥95% purity, standardized assays) .

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .

- Statistical Frameworks : Apply Bayesian inference to quantify variability from solvent effects (e.g., DMSO vs. PBS) or cell-line heterogeneity .

Q. What experimental designs are effective for evaluating the environmental stability of this compound?

- Accelerated Stability Testing :

| Condition | Protocol | Analysis Method |

|---|---|---|

| Thermal (40°C/75% RH) | ICH Q1A guidelines, 6-month study | HPLC purity tracking |

| Photolytic (UV-Vis) | ICH Q1B, 1.2 million lux hours | UV spectral shifts |

| Hydrolytic (pH 1–13) | 37°C, 7-day exposure | LC-MS degradation |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.